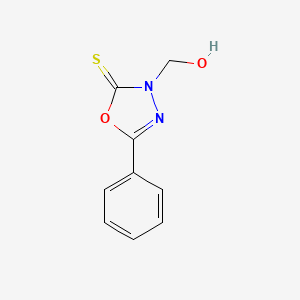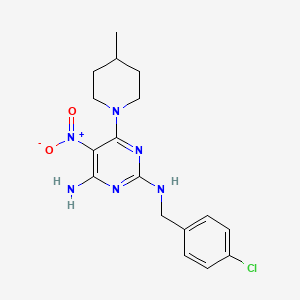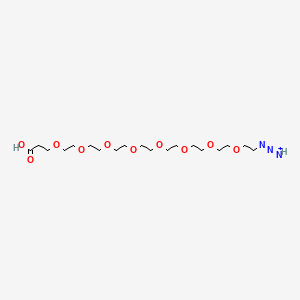![molecular formula C19H21NO2S B12460343 2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12460343.png)
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique structure combining a butyl group, a methoxyphenyl group, and a sulfanyl group attached to an isoindoline core
Preparation Methods
The synthesis of 2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, a halogenation reagent, and an acid catalyst in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours . The intermediate product is then further reacted in the presence of an acid catalyst to yield the final compound .
Chemical Reactions Analysis
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly through in silico studies and molecular docking.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in anticancer research, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one can be compared with other compounds containing similar functional groups:
Properties
Molecular Formula |
C19H21NO2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-butyl-3-(4-methoxyphenyl)sulfanyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H21NO2S/c1-3-4-13-20-18(21)16-7-5-6-8-17(16)19(20)23-15-11-9-14(22-2)10-12-15/h5-12,19H,3-4,13H2,1-2H3 |
InChI Key |
PSOSDXRSDQFGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)SC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide](/img/structure/B12460270.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460271.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-methylbenzoate](/img/structure/B12460277.png)

![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12460280.png)
![N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12460286.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12460295.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460311.png)

![Propyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12460338.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B12460353.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B12460359.png)
